molecular formula C25H27N5O2S B2830353 4-butyl-1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185002-75-8

4-butyl-1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2830353
CAS No.: 1185002-75-8
M. Wt: 461.58
InChI Key: BKHJJJMXCRBKQE-UHFFFAOYSA-N
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Description

The compound 4-butyl-1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thieno-triazolo-pyrimidinone core. Its structure includes a butyl substituent at position 4 and a 3-oxo-3-(4-phenyl-5,6-dihydropyridinyl)propyl chain at position 1 (Fig. 1).

The synthesis of such compounds typically involves multi-step heterocyclic coupling, as seen in analogous structures. For instance, derivatives like 7-phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (Compound 4f) are synthesized via condensation of hydrazono esters with thienopyrimidinone precursors .

Properties

IUPAC Name

8-butyl-12-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-2-3-14-29-24(32)23-20(13-17-33-23)30-21(26-27-25(29)30)9-10-22(31)28-15-11-19(12-16-28)18-7-5-4-6-8-18/h4-8,11,13,17H,2-3,9-10,12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHJJJMXCRBKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC(=CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Compound A belongs to a broader class of thieno-triazolo-pyrimidinones, which exhibit variations in substituents and fused ring systems. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Compound A Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-butyl; 3-oxo-3-(4-phenyl-5,6-dihydropyridinyl)propyl ~506.6 (estimated) Dihydropyridine, triazolo-pyrimidinone
Compound 4f Thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one 7-phenyl; 6-methyl; 1-(4-tolyl); 3-ethylcarboxylate ~448.5 Ethyl carboxylate, tolyl
Compound 16 Thieno[3,4-d]pyrimidin-4(3H)-one Unspecified substituents (Scheme 5) ~250–300 (estimated) Chromenone, thiazolo-isoxazole
Compound in Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-butyl; 3-oxo-3-(4-pyrimidinyl-piperazinyl)propyl ~520.6 Pyrimidinyl-piperazine

Key Observations :

  • Substituent Impact : The dihydropyridine group in Compound A distinguishes it from analogs like the pyrimidinyl-piperazine derivative in . The phenyl-dihydropyridine moiety may enhance lipophilicity and target binding compared to simpler alkyl or aryl groups .

Physicochemical Properties

Comparative solubility and stability data are lacking in the evidence. However, molecular weight and substituents suggest Compound A has moderate lipophilicity (logP ~3–4), aligning with analogs like the pyrimidinyl-piperazine derivative (~logP 3.5) . Chromenone-based analogs (Compound 16) are likely more polar due to oxygen-rich scaffolds .

Q & A

Basic: What synthetic strategies are optimal for constructing the thieno-triazolo-pyrimidinone core of this compound?

Methodological Answer:
The synthesis of the fused heterocyclic system requires a multi-step approach. Key steps include:

  • Cyclocondensation of thiophene derivatives with aminopyrimidines to form the thieno-pyrimidine scaffold.
  • Triazole ring formation via Huisgen 1,3-dipolar cycloaddition or oxidative cyclization of hydrazine intermediates, as demonstrated in analogous triazolo-pyrimidine syntheses .
  • Functionalization of the propyl side chain with a 4-phenyl-5,6-dihydropyridinone group using nucleophilic substitution or coupling reactions.
    Critical Parameters: Solvent choice (e.g., ethanol/dioxane for crystallization) and stoichiometric control to minimize byproducts like unreacted hydrazones .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: Assign peaks for diagnostic protons (e.g., the butyl chain’s methylene groups at δ 1.2–1.6 ppm and the triazole ring’s aromatic protons at δ 7.5–8.5 ppm) .
  • LC-MS: Confirm molecular weight ([M+H]+ expected ~550–600 Da) and detect impurities (e.g., residual starting materials or dealkylated byproducts) .
  • X-ray Crystallography: Resolve the 3D conformation to verify spatial arrangement of the dihydropyridinone and triazolo-pyrimidine moieties .

Advanced: How should contradictory bioactivity data across cell-based assays be analyzed?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions: Variations in cell lines (e.g., metabolic activity of CYP450 enzymes affecting prodrug activation) or serum-free vs. serum-containing media .
  • Compound Stability: Degradation in aqueous buffers (e.g., hydrolysis of the oxo-propyl group) can reduce potency. Use stability-indicating HPLC methods to monitor integrity .
  • Off-Target Effects: Screen against related kinases or GPCRs (e.g., the 4-phenylpiperazine moiety may interact with dopamine receptors) .

Advanced: What computational approaches predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking: Use the dihydropyridinone group as a hydrogen-bond acceptor in docking simulations with ATP-binding pockets (e.g., kinase targets).
  • Molecular Dynamics (MD): Simulate interactions over 100 ns to assess the stability of the butyl chain in hydrophobic binding pockets .
  • QSAR Modeling: Correlate substituent effects (e.g., phenyl vs. chlorophenyl groups) with activity data from analogs to refine target hypotheses .

Basic: What in vitro assays are recommended for initial biological evaluation?

Methodological Answer:

  • Enzyme Inhibition: Test against kinases (e.g., MAPK or CDK families) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
  • Solubility Profiling: Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Process Control: Implement continuous-flow chemistry for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
  • Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling of the phenyl-dihydropyridinone group .
  • Solvent Optimization: Replace ethanol with acetonitrile or THF to enhance intermediate solubility and reduce reaction time .

Basic: What are common purification challenges for this compound?

Methodological Answer:

  • Byproduct Removal: Use silica gel chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate unreacted hydrazones .
  • Crystallization Issues: Low solubility in polar solvents may require mixed-solvent systems (e.g., ethanol/dioxane) or sonication-assisted crystallization .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Analog Synthesis: Modify the butyl chain (e.g., replace with isobutyl or cyclopropyl groups) and evaluate changes in logP and bioactivity .
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., the triazole N-atom) using 3D-QSAR models .
  • Metabolic Profiling: Incubate with liver microsomes to identify vulnerable sites (e.g., oxidation of the dihydropyridinone ring) .

Advanced: What analytical techniques resolve isomeric impurities in the final product?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a Chiralpak® AD-H column and n-hexane/isopropanol mobile phase .
  • 2D NMR (NOESY): Detect spatial proximity between the butyl chain and triazole protons to confirm regiochemistry .

Basic: What are the stability requirements for long-term storage?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the thieno-triazolo moiety.
  • Humidity Control: Use desiccants to avoid hydrolysis of the oxo-propyl group .

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